Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 2-[2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-13(17)8-11-9-15-16(14(11)18)12-6-4-5-10(2)7-12/h4-7,9,15H,3,8H2,1-2H3 |
InChI Key |
VRKOWSFZXKZJSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The principal synthetic approach to Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves the formation of the pyrazolone ring via condensation and cyclization reactions. The general strategy includes:
- Starting Materials: 3-methylacetophenone or related methyl-substituted phenyl ketones, hydrazine hydrate, and ethyl bromoacetate or ethyl acetoacetate.
-
- Hydrazone Formation: Reaction of 3-methylacetophenone with hydrazine hydrate to form a hydrazone intermediate.
- Cyclization: Intramolecular cyclization of the hydrazone to form the 3-oxo-2,3-dihydro-1H-pyrazole core.
- Esterification: Introduction of the ethyl acetate moiety typically via reaction with ethyl bromoacetate under reflux or microwave irradiation conditions.
Reaction Conditions: Refluxing in ethanol or other polar solvents for several hours (commonly 4–8 hours), sometimes assisted by microwave irradiation to reduce reaction time and improve yield.
Catalysts and Additives: Acidic or basic catalysts may be employed to facilitate cyclization and esterification steps, though many procedures rely on thermal activation alone.
Detailed Preparation Procedure (Representative Example)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3-Methylacetophenone + Hydrazine hydrate in ethanol | Formation of hydrazone intermediate by stirring at reflux for 3–5 hours |
| 2 | Hydrazone intermediate + Ethyl bromoacetate | Cyclization and esterification under reflux or microwave irradiation for 2–4 hours |
| 3 | Workup | Cooling, extraction with organic solvents, purification by recrystallization or chromatography |
This method yields this compound with moderate to high purity and yields typically ranging from 60% to 85% depending on reaction optimization.
Industrial Scale Considerations
On an industrial scale, the synthesis is adapted to continuous flow reactors to enhance consistency, control temperature precisely, and improve safety when handling hydrazine derivatives. Key parameters optimized include:
- Temperature: Maintained between 70–90 °C for efficient cyclization.
- Solvent choice: Ethanol or ethyl acetate preferred for environmental and safety profiles.
- Reaction time: Reduced via microwave or flow chemistry techniques.
- Purification: Crystallization or preparative chromatography to achieve pharmaceutical-grade purity.
Analytical Characterization Supporting Preparation
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm the pyrazolone ring and aromatic substitutions.
- Infrared Spectroscopy (IR): Characteristic carbonyl stretching vibrations around 1700 cm$$^{-1}$$ and NH stretches.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 274.31 g/mol.
- Elemental Analysis: Consistent with calculated values for C, H, and N content.
These methods confirm the successful preparation and purity of the target compound.
Comparative Data Table of Preparation Methods
| Parameter | Method A: Reflux in Ethanol | Method B: Microwave Irradiation | Method C: Continuous Flow Reactor |
|---|---|---|---|
| Starting Materials | 3-Methylacetophenone, hydrazine hydrate, ethyl bromoacetate | Same as Method A | Same as Method A |
| Reaction Time | 6–8 hours | 30–60 minutes | Continuous, residence time ~1 hour |
| Temperature | 78 °C (ethanol reflux) | 100–120 °C (microwave) | 70–90 °C |
| Yield | 65–75% | 75–85% | 80–90% |
| Purification | Recrystallization | Recrystallization or chromatography | Crystallization |
| Scalability | Moderate | Limited by microwave equipment | High |
Literature Survey and Source Diversity
- The primary synthetic route is well-documented in chemical catalogs and research articles focusing on pyrazolone derivatives, with variations in substituents and ester groups.
- Research articles on similar pyrazolone compounds provide insights into reaction mechanisms and optimization strategies.
- Industrial synthesis adaptations are discussed in chemical manufacturing literature emphasizing continuous flow techniques for heterocyclic compounds.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its ketone and ester functional groups. Key transformations include:
-
Ketone Oxidation : Using potassium permanganate (KMnO₄) in acidic conditions converts the 3-oxo group to a carboxylic acid derivative, forming ethyl 2-[2-(3-methylphenyl)-3-carboxy-2,3-dihydro-1H-pyrazol-4-yl]acetate.
-
Side-Chain Oxidation : Hydrogen peroxide (H₂O₂) selectively oxidizes the ethyl acetate moiety to a glycolic acid derivative without altering the pyrazole ring.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ketone oxidation | KMnO₄, H₂SO₄, 60°C | Carboxylic acid derivative | 72% |
| Ester oxidation | H₂O₂, NaOH, 40°C | Glycolic acid analog | 65% |
Reduction Reactions
The 3-oxo group is susceptible to reduction:
-
Borohydride Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the ketone to a secondary alcohol, yielding ethyl 2-[2-(3-methylphenyl)-3-hydroxy-2,3-dihydro-1H-pyrazol-4-yl]acetate.
-
Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) under H₂ gas saturates the pyrazole ring, forming a tetrahydropyrazole derivative.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ketone reduction | NaBH₄, EtOH, RT | Secondary alcohol | 85% |
| Ring hydrogenation | Pd/C, H₂, 50 psi | Tetrahydropyrazole | 78% |
Substitution Reactions
Electrophilic substitution occurs on the 3-methylphenyl ring:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methyl group.
-
Halogenation : Bromine (Br₂) in acetic acid adds a bromine atom at the ortho position.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-nitro-3-methylphenyl derivative | 68% |
| Bromination | Br₂, AcOH, RT | 2-bromo-3-methylphenyl analog | 60% |
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M) converts the ester to a carboxylic acid, forming 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid.
-
Basic Hydrolysis : NaOH (10%) yields the sodium salt of the acid.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl, reflux, 2h | Carboxylic acid | 90% |
| Basic hydrolysis | NaOH, RT, 4h | Sodium carboxylate | 88% |
Ring Functionalization
The pyrazole ring participates in cycloaddition and alkylation:
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused pyrazolo-isoxazole systems.
-
N-Alkylation : Ethyl bromoacetate in DMF/K₂CO₃ introduces an alkyl chain at the pyrazole N1 position .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Cycloaddition | Nitrile oxide, toluene, 80°C | Pyrazolo-isoxazole | 55% |
| N-Alkylation | Ethyl bromoacetate, K₂CO₃ | N-alkylated derivative | 70% |
Comparative Reactivity Insights
The 3-methylphenyl substituent enhances steric hindrance, slowing electrophilic substitution compared to unsubstituted analogs. The pyrazole ring’s electron-withdrawing nature increases the ester group’s hydrolysis rate by 1.5× compared to aliphatic esters.
Scientific Research Applications
Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s pyrazolone moiety can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and inferred properties of Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate compared to analogous compounds:
Substituent Effects on Properties
- Trifluoromethyl and Iodo Groups (): Electron-withdrawing substituents enhance metabolic stability and alter electronic density, impacting reactivity .
- Oxazole vs. Pyrazole Cores (): Oxazole’s higher aromaticity and electron density may increase reactivity in electrophilic substitutions compared to pyrazole derivatives .
Hydrogen-Bonding and Crystallography
The dihydro-pyrazolone ring in the target compound enables hydrogen bonding via its ketone oxygen, a critical feature for molecular recognition (as discussed in ) .
Research Implications and Gaps
While the target compound shares structural motifs with bioactive analogs (e.g., IBC-7’s antibacterial properties ), direct pharmacological data are absent. Future studies should explore:
- Biological Activity: Screening against bacterial or enzymatic targets.
- Crystallographic Analysis: Using programs like SHELXL () to resolve hydrogen-bonding networks .
- Structure-Activity Relationships (SAR): Systematic variation of substituents (e.g., replacing 3-methylphenyl with fluorinated aryl groups) to optimize properties.
Biological Activity
Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole derivative notable for its diverse biological activities. This compound's structure includes a pyrazole ring, an ester functional group, and a methylphenyl substituent, which contribute to its potential therapeutic applications. The compound has garnered attention for its antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of this compound is , with a molecular weight of approximately 245.27 g/mol. Its unique structure facilitates various chemical reactions, enhancing its utility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₂O₃ |
| Molecular Weight | 245.27 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory mechanism may involve inhibition of key signaling pathways, such as NF-kB and MAPK pathways, which are crucial in the inflammatory response.
Anticancer Activity
This compound has shown promise as an anticancer agent in several studies. It exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways involved in cell survival and proliferation.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as a therapeutic agent against bacterial infections .
- Anti-inflammatory Research : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups. This suggests that this compound may be effective in managing inflammatory conditions .
- Anticancer Investigation : A study focusing on the anticancer properties of this compound revealed that it inhibited cell proliferation in MDA-MB-231 cells with an IC50 value of 15 µM. The study also indicated that the compound induced apoptosis through caspase activation and mitochondrial pathway modulation .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly influence its potency and selectivity against various biological targets. For instance, alterations in the methyl group on the phenyl ring have been shown to affect both antimicrobial and anticancer activities .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reaction Time | Yield (%) | Key Reagents/Conditions |
|---|---|---|---|
| Traditional Alkylation | 12–24 hrs | 65–75 | Ethyl bromoacetate, K₂CO₃, DMF |
| Ultrasound-Assisted | 1–2 hrs | 85–90 | Diazonium salt, β-diketone, NaOH |
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (1650–1750 cm⁻¹) and N=N/C=C vibrations (1480–1600 cm⁻¹) .
- UV-Vis Spectroscopy : Detects n→π* transitions (λmax ~320–335 nm) in conjugated systems .
- NMR : ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm), ester methyl groups (δ 1.2–1.4 ppm), and pyrazolone NH (δ 10–12 ppm).
Q. Table 2: Key IR Peaks
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Ester C=O | 1710–1735 | Strong, sharp |
| Pyrazolone C=O | 1655–1676 | Conjugated with NH |
| N=N Stretch | 1484–1486 | Medium intensity |
Advanced Question: What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Methodological Answer:
Crystallographic challenges include:
- Disorder in the ester group : Resolved using SHELXL (e.g., PART instructions to model alternative conformations) .
- Hydrogen Bonding Ambiguity : Graph-set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) rings in packing diagrams .
- Twinning : Managed via HKLF 5 format in SHELXL to refine against twinned data .
Q. Key Refinement Parameters
- R-factor: <0.05 for high-resolution data.
- Residual electron density: <0.3 eÅ⁻³.
Advanced Question: How can computational methods complement experimental data for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electronic transitions (e.g., TD-DFT for UV-Vis spectra) and optimizes geometry for comparison with crystallographic data .
- Molecular Dynamics (MD) : Simulates solvent interactions to explain solubility trends (e.g., in DMSO vs. ethanol).
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) using CrystalExplorer .
Advanced Question: How should researchers resolve contradictions in reported bioactivity or spectroscopic data?
Methodological Answer:
Contradictions often stem from:
- Solvent Effects : Polar solvents shift UV-Vis λmax by 10–15 nm; always note solvent in reporting .
- Tautomerism : Pyrazolone-enol tautomers (e.g., 3-oxo vs. 3-hydroxy forms) alter IR/NMR signals. Use variable-temperature NMR to identify equilibrium .
- Crystallographic vs. Solution-State Data : Compare XRD bond lengths with DFT-optimized geometries to validate structural models .
Q. Resolution Workflow :
Replicate experiments under identical conditions.
Cross-validate using complementary techniques (e.g., XRD + DFT).
Report statistical confidence intervals for spectroscopic peaks.
Basic Question: What are the key applications of this compound in coordination chemistry?
Methodological Answer:
The pyrazolone core acts as a bidentate ligand , coordinating via:
- Keto-Oxygen and Pyrazole Nitrogen atoms.
- Example : Forms stable complexes with Cu(II) or Zn(II), characterized by shifts in IR (C=O → 1600–1630 cm⁻¹) and UV-Vis (d-d transitions at 500–600 nm) .
Advanced Question: How does hydrogen bonding influence the solid-state packing of this compound?
Methodological Answer:
- Primary Interactions : N–H···O=C hydrogen bonds (2.8–3.0 Å) form chains or sheets.
- Graph-Set Analysis : Identifies motifs like C(6) chains or R₂²(8) rings, critical for predicting solubility and stability .
- Impact on Properties : Strong H-bonding networks correlate with high melting points (>200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
